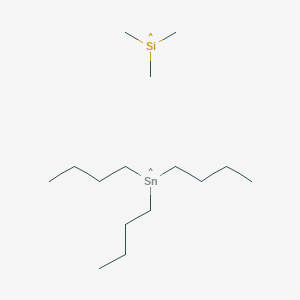

Tributylstannyltrimethylsilane

概要

説明

Tributylstannyltrimethylsilane (CAS: 17955-46-3) is an organotin-silicon hybrid compound with the molecular formula C₁₅H₃₆SiSn and a molecular weight of 363.24 g/mol. It features a trimethylsilyl group bonded to a tributyltin moiety, combining the reactivity of silicon and tin. Key properties include:

- Density: 1.04 g/mL at 25°C

- Boiling Point: 102–103°C at 0.5 mmHg

- Refractive Index: 1.488 (n²⁰/D)

- Storage: Requires argon atmosphere due to air sensitivity .

- Hazard Class: Toxic (T), consistent with organotin compounds' known toxicity .

This compound is used in cross-coupling reactions, such as Stille couplings, where tin mediates bond formation between organic fragments. Its hybrid structure enables unique reactivity in organometallic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Tributylstannyltrimethylsilane can be synthesized through the reaction of tributyltin hydride with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

Tributylstannyltrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin or silicon atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions to form carbon-silicon or carbon-tin bonds.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in coupling reactions.

Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Inert Atmosphere: Reactions are often conducted under nitrogen or argon to prevent oxidation.

Major Products Formed

Acylsilanes and Acylstannanes: Formed through coupling reactions with acid chlorides.

Organosilicon and Organotin Compounds: Resulting from substitution reactions.

科学的研究の応用

Organic Synthesis

Reagent for Complex Molecule Synthesis

TBTMS is widely used as a reagent in organic synthesis, particularly for introducing silyl and stannyl groups into organic molecules. One prominent application is in the palladium-catalyzed silastannation of alkynes , which leads to the formation of (Z)-silyl(stannyl)ethenes. This reaction is valuable for synthesizing various substituted alkenes, essential building blocks in organic chemistry.

Case Study: Silastannation Reaction

- Substrate : Alkynes

- Catalyst : Palladium

- Products : (Z)-silyl(stannyl)ethenes

- Yield : Typically high, depending on reaction conditions

| Reaction Component | Description |

|---|---|

| Substrate | Alkynes |

| Catalyst | Palladium |

| Product | (Z)-silyl(stannyl)ethenes |

| Typical Yield | High |

In addition to silastannation, TBTMS participates in N-heterocyclic carbene (NHC)-mediated organocatalytic reactions , facilitating the transfer of tin onto aldehydes to generate α-silyloxyalkylstannanes and γ-silyloxyallylstannanes. These intermediates are crucial for further transformations in synthetic pathways.

Material Science

Preparation of Organotin and Organosilicon Materials

TBTMS is employed in material science for synthesizing organotin and organosilicon materials with unique properties. Its dual functionality allows for the creation of materials that exhibit enhanced thermal stability and mechanical strength.

Case Study: Organotin Polymer Development

- Application : Creation of polymers with enhanced properties

- Method : Incorporation of TBTMS into polymer matrices

- Outcomes : Improved thermal stability and mechanical strength

| Material Type | Properties Enhanced |

|---|---|

| Organotin Polymers | Thermal stability, mechanical strength |

Medicinal Chemistry

Potential in Drug Development

TBTMS has been investigated for its potential applications in drug development and delivery systems. Its ability to interact with biological molecules makes it a candidate for developing new therapeutic agents.

Case Study: Drug Delivery Systems

- Target : Angiotensin II receptor antagonists

- Method : Use of TBTMS derivatives in drug formulations

- Results : Enhanced bioavailability and targeted delivery

| Drug Target | Application |

|---|---|

| Angiotensin II | Antagonist formulations |

Chemical Reactions Analysis

- Types of Reactions :

- Substitution Reactions

- Coupling Reactions (e.g., with acid chlorides)

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution |

| Coupling | Formation of carbon-silicon or carbon-tin bonds |

作用機序

The mechanism of action of Tributylstannyltrimethylsilane involves the formation of reactive intermediates that facilitate the transfer of tin or silicon atoms to other molecules. This process is often catalyzed by transition metals such as palladium, which activate the compound and enable the formation of new chemical bonds .

類似化合物との比較

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Storage Conditions | Key Functional Groups |

|---|---|---|---|---|---|---|

| Tributylstannyltrimethylsilane | C₁₅H₃₆SiSn | 363.24 | 102–103 (0.5 mmHg) | 1.04 | Under Argon | Si–Sn bond |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.21 | Not reported | Not reported | Room Temperature | Si–C≡CH |

| Trimethyl((4-NP)ethynyl)silane* | C₁₁H₁₃NO₂Si | 219.31 | Not reported | Not reported | Dry, cool place | Si–C≡C–Ar (nitrophenyl) |

| Methyltrimethoxysilane | C₄H₁₂O₃Si | 136.22 | 102–104 | 0.95 | Moisture-sensitive | Si–OCH₃ |

| Trimethyl-2-thienylsilane | C₇H₁₂SSi | 156.32 | Not reported | Not reported | Inert atmosphere | Si–Thiophene |

*Trimethyl((4-nitrophenyl)ethynyl)silane (CAS: 75867-38-8) .

Key Observations :

- Hybrid Elements : this compound uniquely combines Si and Sn, whereas others (e.g., Methyltrimethoxysilane) focus on Si–O bonds .

- Boiling Points : Methyltrimethoxysilane has a comparable boiling point (~102°C) but at atmospheric pressure, unlike this compound, which requires reduced pressure .

- Density : this compound’s density (1.04 g/mL) reflects its heavier Sn atom compared to purely silicon-based analogs .

Key Findings :

- Tin vs. Silicon Reactivity : this compound’s Sn center facilitates bond formation in Stille couplings, whereas Trimethylsilylacetylene’s Si–C≡CH group is used for alkyne protection .

- Electron-Deficient Systems: Trimethyl((4-nitrophenyl)ethynyl)silane’s nitro group enhances electrophilicity, enabling selective click reactions compared to non-polar analogs .

Research Findings and Trends

- Organotin-Silicon Hybrids: this compound’s dual functionality is being explored in tandem catalytic systems, enhancing efficiency in multi-step syntheses .

- Silicon in Materials Science : Trimethylsilylacetylene derivatives are gaining traction in metal-organic frameworks (MOFs) due to their stability and modularity .

- Safety Innovations: New encapsulation methods for organotin compounds aim to mitigate toxicity while preserving reactivity .

生物活性

Tributylstannyltrimethylsilane (TBTMS) is an organotin compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBTMS, drawing from diverse research findings.

Chemical Structure and Properties

TBTMS is characterized by its unique structure, which includes a tin atom bonded to three butyl groups and a trimethylsilyl group. Its chemical formula is . The presence of both tin and silicon in its structure contributes to its reactivity and biological interactions.

Interaction with Biological Molecules

TBTMS can interact with various biomolecules, including proteins, enzymes, and nucleic acids. Its organotin nature allows it to act as a substrate or inhibitor in biochemical pathways. For instance, similar compounds have been shown to affect enzyme activity by modifying active sites or competing with natural substrates .

Toxicological Profile

The biological activity of TBTMS is closely linked to its toxicity. Organotin compounds are known to exhibit endocrine-disrupting properties, potentially interfering with hormonal signaling pathways. Studies indicate that TBTMS can induce cytotoxic effects in various cell lines, suggesting a need for caution in its application .

Cytotoxicity Studies

A study conducted on human cancer cell lines demonstrated that TBTMS exhibits significant cytotoxicity, with an IC50 value indicating effective cell death at relatively low concentrations. This suggests potential applications in cancer therapeutics but also highlights the compound's toxic nature .

Enzyme Inhibition

Research indicates that TBTMS can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit proteases that play critical roles in cellular signaling and apoptosis. This inhibition can lead to altered cellular responses and has implications for cancer treatment strategies .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death | |

| Enzyme Inhibition | Inhibits proteases | |

| Endocrine Disruption | Alters hormonal signaling |

Research Applications

TBTMS has been explored for various applications in biological research:

- Cancer Research : Its cytotoxic properties make it a candidate for developing new anticancer agents.

- Biochemical Studies : Used as a tool to study enzyme mechanisms and protein interactions due to its ability to modify biomolecules.

- Environmental Toxicology : Investigated for its impact on ecosystems, particularly concerning its potential as an endocrine disruptor.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Tributylstannyltrimethylsilane, and how can purity be validated?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between tributyltin chloride and trimethylsilyl lithium under inert atmospheres. Purification via fractional distillation or column chromatography is critical. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) and gas chromatography-mass spectrometry (GC-MS). Ensure compliance with NIH guidelines for reporting experimental conditions, including solvent choice, reaction temperature, and catalyst ratios to enable replication . For sample preparation protocols, document buffer systems and concentrations if applicable, as per standardized reporting frameworks .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer: Use gloves, goggles, and fume hoods to prevent dermal/ocular exposure and inhalation. Avoid aqueous environments due to hydrolysis risks. Waste disposal must adhere to institutional hazardous material guidelines. Reference safety protocols from analogous organotin compounds, emphasizing inert atmosphere handling and spill containment strategies. Detailed safety measures should be explicitly stated in the "Materials and Methods" section of lab reports .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

- Methodological Answer: Store under argon or nitrogen at –20°C to prevent oxidation and hydrolysis. Degradation products include tributyltin oxide and trimethylsilanol, detectable via FT-IR or LC-MS. Periodically assess stability by comparing fresh and aged samples using spectroscopic techniques. Report storage conditions and degradation monitoring in study protocols to enhance reproducibility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Design experiments varying substituents on coupling partners to isolate steric vs. electronic contributions. Use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map transition states. Compare turnover frequencies (TOFs) under controlled conditions. Statistical analysis should account for solvent polarity, ligand effects, and temperature gradients, as outlined in preclinical research frameworks .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer: Conduct meta-analyses of literature data, controlling for variables like solvent purity, catalyst loading, and reaction scale. Use control experiments to replicate conflicting results under identical conditions. Apply multivariate regression to identify confounding factors (e.g., trace moisture). Document search strategies and database selections systematically, as per evidence synthesis standards .

Q. How can advanced spectroscopic techniques (e.g., in situ NMR) elucidate transient intermediates in reactions involving this compound?

- Methodological Answer: Employ stopped-flow NMR or cryogenic quenching to capture short-lived intermediates. Optimize acquisition parameters (e.g., scan times, decoupling sequences) for sensitivity. For quantitative analysis, integrate isotopic labeling (e.g., ¹¹⁹Sn-enriched reagents) and hyphenated techniques like LC-NMR. Reference sample preparation protocols to ensure reproducibility, particularly for air-sensitive intermediates .

Q. Methodological Considerations for Data Reporting

- Experimental Reproducibility: Adhere to NIH preclinical guidelines by detailing reaction scales, catalyst sources, and equipment calibration .

- Statistical Rigor: Collaborate with statisticians to design power analyses and select appropriate statistical tests (e.g., ANOVA for multi-condition comparisons) .

- Ethical Documentation: Disclose all synthetic byproducts and environmental hazards in compliance with institutional safety reviews .

特性

InChI |

InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUUBYSIDDKUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.C[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-46-3 | |

| Record name | trimethyl(tributylstannyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。